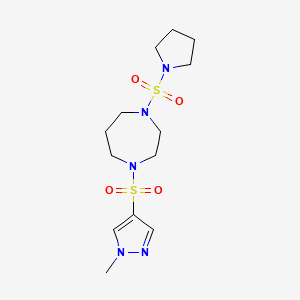
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane is a useful research compound. Its molecular formula is C13H23N5O4S2 and its molecular weight is 377.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structural features, including pyrazole, pyrrole, and diazepane moieties. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its applications in various biochemical assays.
Chemical Structure
The compound's IUPAC name is [4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(4-pyrrol-1-ylphenyl)methanone. The molecular formula is C20H23N5O3S, with a molecular weight of 405.55 g/mol. The InChI representation is as follows:
The biological activity of this compound primarily revolves around its interaction with various molecular targets. It is believed to act as a kinase inhibitor , modulating enzymatic activities critical for cellular processes. The mechanism involves binding to specific sites on target enzymes or receptors, leading to either inhibition or activation of their functions. This can affect signaling pathways involved in cell proliferation and survival.
1. Kinase Inhibition
Research indicates that compounds with similar structural motifs have shown significant activity against various kinases implicated in cancer and other diseases. For instance, studies have demonstrated that pyrazole derivatives can inhibit the activity of kinases such as mTOR and AMPK, which are pivotal in metabolic regulation and cancer progression .
2. Anticancer Potential
The compound's ability to inhibit kinase activity positions it as a potential candidate for anticancer therapies. In vitro studies have shown that related compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways .
3. Biochemical Assays
Due to its unique structure, the compound can serve as a probe or ligand in biochemical assays aimed at studying enzyme interactions or receptor binding dynamics. This application is crucial for drug discovery and understanding disease mechanisms.
Case Study 1: Inhibition of mTOR Pathway
A study investigated the effects of pyrazole-based compounds on the mTOR signaling pathway. The results indicated that these compounds could effectively reduce mTOR activity, leading to decreased cell viability in cancer cell lines. The IC50 values for these inhibitors were reported in the low micromolar range, highlighting their potency .
Case Study 2: Structure–Activity Relationship (SAR)
An investigation into the SAR of related pyrazole derivatives revealed that modifications on the sulfonyl group significantly impacted biological activity. Compounds with enhanced binding affinity for target kinases exhibited improved anticancer efficacy in preclinical models .
Data Summary Table
| Property | Value |
|---|---|
| IUPAC Name | [4-(1-methylpyrazol-4-yl)sulfonyl... |
| Molecular Formula | C20H23N5O3S |
| Molecular Weight | 405.55 g/mol |
| Mechanism of Action | Kinase inhibition |
| Applications | Anticancer research, biochemical assays |
| IC50 (mTOR inhibition) | Low micromolar range |
Eigenschaften
IUPAC Name |
1-(1-methylpyrazol-4-yl)sulfonyl-4-pyrrolidin-1-ylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O4S2/c1-15-12-13(11-14-15)23(19,20)16-7-4-8-18(10-9-16)24(21,22)17-5-2-3-6-17/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOXBHJLDMFKBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














